Imidazopyridine derivative 5
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Overview
Description
Imidazopyridine derivative 5 is a compound belonging to the imidazopyridine family, which consists of an imidazole ring fused with a pyridine moiety. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazopyridine derivative 5 typically involves the cyclization of ortho-haloaminopyridines. One common method includes a two-step C-N coupling followed by cyclization . The reaction conditions often involve the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of imidazopyridine derivatives often employs scalable methods such as multi-component reactions and microwave-assisted synthesis. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Imidazopyridine derivative 5 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Sulfuryl chloride, under controlled temperature conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Imidazopyridine oxides.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Substituted imidazopyridine derivatives.
Scientific Research Applications
Imidazopyridine derivative 5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazopyridine derivative 5 involves its interaction with various molecular targets:
GABA A Receptor Agonist: Enhances the inhibitory effects of GABA in the central nervous system.
Proton Pump Inhibitor: Inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion.
Aromatase Inhibitor: Inhibits the enzyme aromatase, which is involved in the biosynthesis of estrogens.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
Properties
Molecular Formula |
C20H13Cl2F3N6O |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-(2,6-dichloroanilino)-3-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]imidazo[4,5-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C20H13Cl2F3N6O/c1-31-15-9-27-14(18(32)29-16-7-10(5-6-26-16)20(23,24)25)8-13(15)28-19(31)30-17-11(21)3-2-4-12(17)22/h2-9H,1H3,(H,28,30)(H,26,29,32) |
InChI Key |
STCXSHUPLPUMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C(C=C2N=C1NC3=C(C=CC=C3Cl)Cl)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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